molecular formula C17H14Cl3N5 B2755042 6-chloro-N,N'-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 364744-50-3

6-chloro-N,N'-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2755042
CAS No.: 364744-50-3
M. Wt: 394.68
InChI Key: MNNNFUYXQRHDTP-UHFFFAOYSA-N
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Description

6-chloro-N,N’-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their stable aromatic ring structure and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 5-chloro-2-methylaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of 5-chloro-2-methylaniline displace the chlorine atoms on the cyanuric chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the triazine ring or the chlorinated aromatic rings, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorine atoms on the aromatic rings and the triazine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of functionalized triazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their function by binding to active sites or altering their conformation. The triazine ring could also participate in electron transfer processes, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure.

    Simazine: Another herbicide with comparable chemical properties.

    Melamine: Known for its use in resins and plastics, also a triazine derivative.

Uniqueness

6-chloro-N,N’-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other triazines.

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N5/c1-9-3-5-11(18)7-13(9)21-16-23-15(20)24-17(25-16)22-14-8-12(19)6-4-10(14)2/h3-8H,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNNFUYXQRHDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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